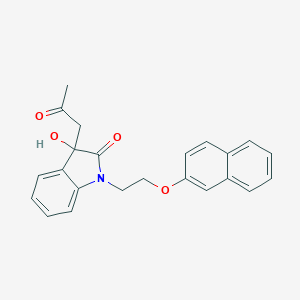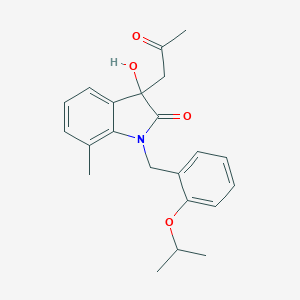![molecular formula C23H24N4O5S B368514 N-[4-Acetyl-1'-[2-(2-Methoxyphenoxy)ethyl]-7'-methyl-2'-oxospiro[1,3,4-thiadiazol-5,3'-indol]-2-yl]acetamid CAS No. 905787-52-2](/img/structure/B368514.png)
N-[4-Acetyl-1'-[2-(2-Methoxyphenoxy)ethyl]-7'-methyl-2'-oxospiro[1,3,4-thiadiazol-5,3'-indol]-2-yl]acetamid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-{3’-acetyl-1-[2-(2-methoxyphenoxy)ethyl]-7-methyl-2-oxo-1,2-dihydro-3’H-spiro[indole-3,2’-[1,3,4]thiadiazole]-5’-yl}acetamide is a complex organic compound that features a spirocyclic structure incorporating both indole and thiadiazole moieties.
Wissenschaftliche Forschungsanwendungen
N-{3’-acetyl-1-[2-(2-methoxyphenoxy)ethyl]-7-methyl-2-oxo-1,2-dihydro-3’H-spiro[indole-3,2’-[1,3,4]thiadiazole]-5’-yl}acetamide has several scientific research applications:
Wirkmechanismus
Target of Action
Compounds with similar structures, such as those containing 1,3,4-thiadiazole and benzimidazole moieties, have been reported to exhibit a broad range of biological activities . These activities include antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities . The specific targets would depend on the exact biological activity exhibited by the compound.
Mode of Action
It is known that compounds with similar structures often interact with their targets through hydrogen bonding . This interaction can lead to changes in the target’s function, which can result in the observed biological activity.
Biochemical Pathways
These could include pathways related to bacterial growth, inflammation, tumor growth, glucose metabolism, immune response, viral replication, oxidative stress, amoebic survival, helminthic survival, fungal growth, and ulcer formation .
Pharmacokinetics
Compounds with similar structures are often well absorbed and distributed throughout the body due to their high solubility in water and other polar solvents . The metabolism and excretion of these compounds would depend on their specific chemical structure and the presence of functional groups that can be metabolized by the body’s enzymatic systems.
Result of Action
The molecular and cellular effects of this compound’s action would depend on its specific biological activity. For example, if the compound exhibits antibacterial activity, it could lead to the death of bacterial cells. If it exhibits anti-inflammatory activity, it could lead to a reduction in inflammation at the cellular level. Similarly, if it exhibits antitumor activity, it could lead to the death of tumor cells or a reduction in tumor growth .
Action Environment
The action, efficacy, and stability of this compound could be influenced by various environmental factors. These could include the pH of the environment, the presence of other compounds or drugs, the temperature, and the specific type of cells or organisms present. For example, the compound’s solubility and stability could be affected by the pH of the environment, while its efficacy could be affected by the presence of other compounds or drugs that interact with the same targets .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-{3’-acetyl-1-[2-(2-methoxyphenoxy)ethyl]-7-methyl-2-oxo-1,2-dihydro-3’H-spiro[indole-3,2’-[1,3,4]thiadiazole]-5’-yl}acetamide typically involves a multi-step process. One common method is the Fischer indolisation followed by N-alkylation . This one-pot, three-component protocol is rapid and high-yielding, drawing upon readily available building blocks such as aryl hydrazines, ketones, and alkyl halides .
Industrial Production Methods
These include optimizing reaction conditions for yield and purity, using cost-effective reagents, and employing scalable processes such as continuous flow chemistry .
Analyse Chemischer Reaktionen
Types of Reactions
N-{3’-acetyl-1-[2-(2-methoxyphenoxy)ethyl]-7-methyl-2-oxo-1,2-dihydro-3’H-spiro[indole-3,2’-[1,3,4]thiadiazole]-5’-yl}acetamide can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Electrophilic aromatic substitution can occur, especially on the indole ring, using reagents like halogens and nitrating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Bromine in acetic acid for bromination.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,3,4-Thiadiazole Derivatives: These compounds share the thiadiazole ring and exhibit similar antimicrobial properties.
Indole Derivatives: Compounds like indole-3-carbinol also show anticancer activities.
Uniqueness
N-{3’-acetyl-1-[2-(2-methoxyphenoxy)ethyl]-7-methyl-2-oxo-1,2-dihydro-3’H-spiro[indole-3,2’-[1,3,4]thiadiazole]-5’-yl}acetamide is unique due to its spirocyclic structure, which combines the properties of both indole and thiadiazole rings. This dual functionality enhances its biological activity and makes it a versatile compound for various applications .
Eigenschaften
IUPAC Name |
N-[4-acetyl-1'-[2-(2-methoxyphenoxy)ethyl]-7'-methyl-2'-oxospiro[1,3,4-thiadiazole-5,3'-indole]-2-yl]acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N4O5S/c1-14-8-7-9-17-20(14)26(12-13-32-19-11-6-5-10-18(19)31-4)21(30)23(17)27(16(3)29)25-22(33-23)24-15(2)28/h5-11H,12-13H2,1-4H3,(H,24,25,28) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJZUXXFXJWWDQR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)C3(C(=O)N2CCOC4=CC=CC=C4OC)N(N=C(S3)NC(=O)C)C(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N4O5S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
468.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![1-Methoxy-2-[2-(1-prop-2-ynylbenzimidazol-2-ylthio)ethoxy]benzene](/img/structure/B368432.png)
![(2-{[2-(2,3-dimethylphenoxy)ethyl]sulfanyl}-1H-benzimidazol-1-yl)acetic acid](/img/structure/B368433.png)
![2-{2-[2-(3-Methoxyphenoxy)ethylthio]benzimidazolyl}-1-morpholin-4-ylethan-1-on e](/img/structure/B368436.png)
![1-(2-methoxyethyl)-2-{[2-(4-methylphenoxy)ethyl]sulfanyl}-1H-1,3-benzodiazole](/img/structure/B368437.png)
![2-(2-((2-(3,5-dimethylphenoxy)ethyl)thio)-1H-benzo[d]imidazol-1-yl)-1-morpholinoethanone](/img/structure/B368438.png)
![2-{2-[2-(4-Ethylphenoxy)ethylthio]benzimidazolyl}-1-morpholin-4-ylethan-1-one](/img/structure/B368439.png)
![2-{2-[2-(4-Chlorophenoxy)ethylthio]benzimidazolyl}-1-morpholin-4-ylethan-1-one](/img/structure/B368440.png)
![4,4,11,11-tetramethyl-N-[2-(trifluoromethyl)phenyl]-3,5,7,10,12-pentaoxatricyclo[7.3.0.02,6]dodecane-8-carboxamide](/img/structure/B368445.png)
![2-(2-((2-(2,4-dimethylphenoxy)ethyl)thio)-1H-benzo[d]imidazol-1-yl)-1-morpholinoethanone](/img/structure/B368446.png)
![1'-[3-(4-Methoxyphenoxy)propyl]-7'-methylspiro[1,3-dioxane-2,3'-indole]-2'-one](/img/structure/B368448.png)

![5'-chlorospiro[1,3-dioxane-2,3'-indol]-2'(1'H)-one](/img/structure/B368452.png)
![5,7-dimethyl-1-[2-(3-methylphenoxy)ethyl]-1H-indole-2,3-dione](/img/structure/B368453.png)

